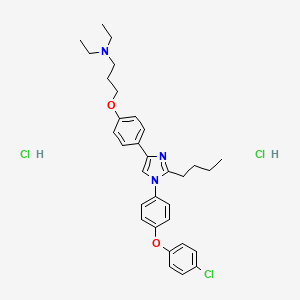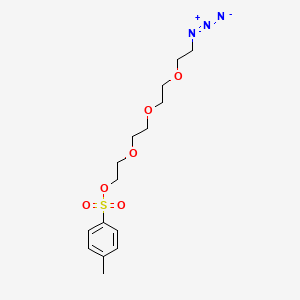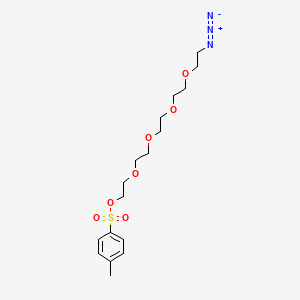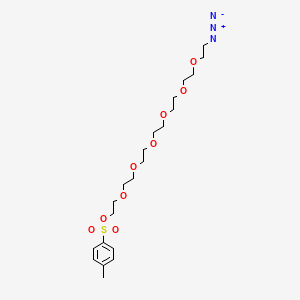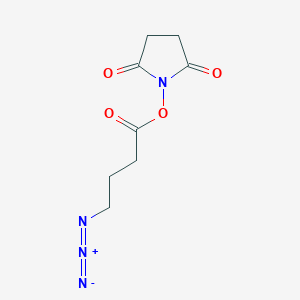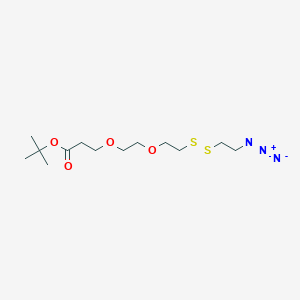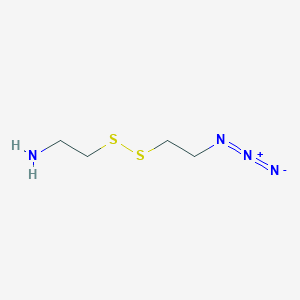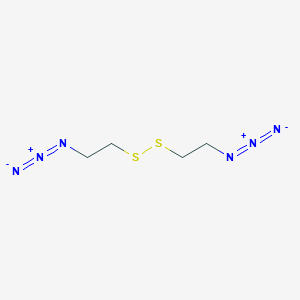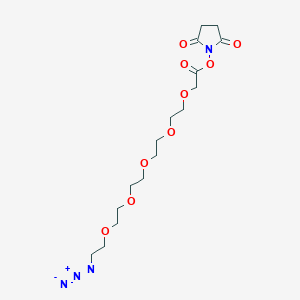
叠氮基-PEG5-CH2CO2-NHS
描述
Azido-PEG5-CH2CO2-NHS is a compound that serves as a polyethylene glycol (PEG)-based linker. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system . This compound contains an azide group and an N-hydroxysuccinimide (NHS) ester, which facilitate its use in click chemistry and protein labeling applications .
科学研究应用
Azido-PEG5-CH2CO2-NHS has a wide range of applications in scientific research:
作用机制
Target of Action
Azido-PEG5-CH2CO2-NHS is primarily targeted towards the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.
Mode of Action
The compound interacts with its targets through a two-step process. First, the NHS ester of Azido-PEG5-CH2CO2-NHS reacts with the primary amines (-NH2) of proteins or other amine-containing molecules, leading to the formation of stable amide bonds . Second, the azide group of the compound undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing alkyne, BCN, or DBCO groups . This reaction yields a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by Azido-PEG5-CH2CO2-NHS are primarily related to protein degradation. The compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The degradation of these proteins can have various downstream effects, depending on the specific roles of the proteins in cellular processes .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Azido-PEG5-CH2CO2-NHS is the formation of a stable triazole linkage with target molecules . This linkage enables the selective degradation of target proteins when the compound is used in the synthesis of PROTACs .
Action Environment
The action, efficacy, and stability of Azido-PEG5-CH2CO2-NHS can be influenced by various environmental factors. For instance, the CuAAC reaction requires the presence of copper ions . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in hydrophilic environments . .
生化分析
Biochemical Properties
Azido-PEG5-CH2CO2-NHS is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The azide group in Azido-PEG5-CH2CO2-NHS can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Cellular Effects
Azido-PEG5-CH2CO2-NHS, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This has a profound effect on various types of cells and cellular processes, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Azido-PEG5-CH2CO2-NHS involves its role as a linker in PROTACs . The azide group in Azido-PEG5-CH2CO2-NHS reacts with molecules containing Alkyne groups to form a stable triazole linkage . This enables the formation of PROTACs, which can bind to target proteins and lead to their degradation .
Temporal Effects in Laboratory Settings
The effects of Azido-PEG5-CH2CO2-NHS over time in laboratory settings are largely dependent on its role in the PROTACs it helps form
Metabolic Pathways
As a PEG-based linker, it is primarily used in the synthesis of PROTACs
Transport and Distribution
As a PEG-based linker, it is primarily used in the synthesis of PROTACs
Subcellular Localization
As a PEG-based linker, it is primarily used in the synthesis of PROTACs
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG5-CH2CO2-NHS is synthesized through a series of chemical reactions that introduce the azide and NHS ester functional groups onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG chain is first synthesized or obtained commercially.
Azidation: The terminal hydroxyl group of the PEG chain is converted to an azide group using reagents such as sodium azide.
NHS Ester Formation: The other end of the PEG chain is modified to introduce the NHS ester group, often through reactions with N-hydroxysuccinimide and a carboxylate-containing compound.
Industrial Production Methods
In industrial settings, the production of Azido-PEG5-CH2CO2-NHS follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG are reacted with sodium azide and N-hydroxysuccinimide under controlled conditions.
Purification: The product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and functionality.
化学反应分析
Types of Reactions
Azido-PEG5-CH2CO2-NHS undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages (CuAAC).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) without the need for a catalyst.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN (bicyclo[6.1.0]nonyne).
Major Products Formed
相似化合物的比较
Similar Compounds
Azido-PEG3-CH2CO2-NHS: A shorter PEG linker with similar functional groups but different solubility and reactivity properties.
Azido-PEG8-CH2CO2-NHS: A longer PEG linker that provides greater flexibility and distance between conjugated molecules.
Uniqueness
Azido-PEG5-CH2CO2-NHS is unique due to its optimal PEG length, which balances solubility and flexibility, making it suitable for a wide range of applications in bioconjugation and drug development .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O9/c17-19-18-3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-16(23)29-20-14(21)1-2-15(20)22/h1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZIAMWWCOXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


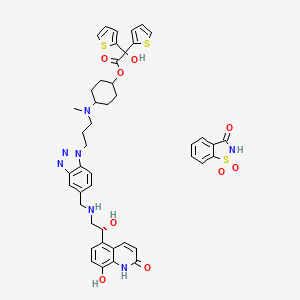
![[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide](/img/structure/B605786.png)
![(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid](/img/structure/B605788.png)
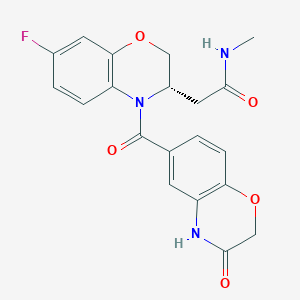
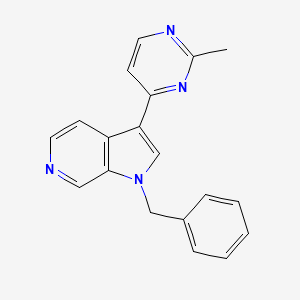
![(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide](/img/structure/B605792.png)
